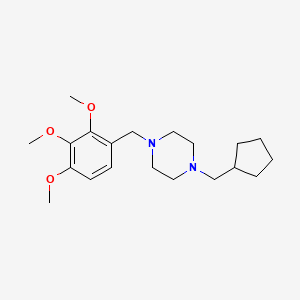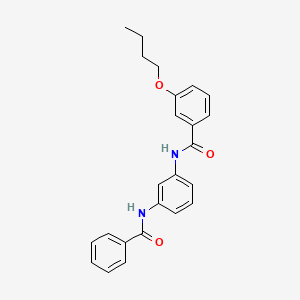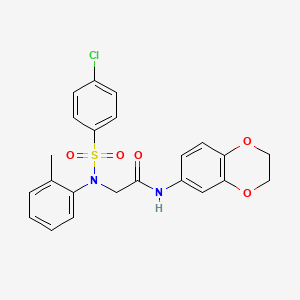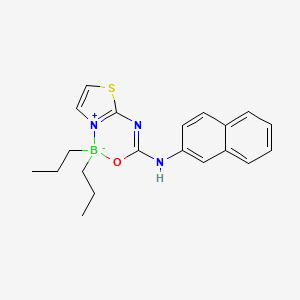![molecular formula C18H17ClN2OS B5134307 3-[4-(4-chlorophenyl)sulfanylbutyl]quinazolin-4-one](/img/structure/B5134307.png)
3-[4-(4-chlorophenyl)sulfanylbutyl]quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(4-chlorophenyl)sulfanylbutyl]quinazolin-4-one is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-chlorophenyl)sulfanylbutyl]quinazolin-4-one typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the use of visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation, using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production methods for quinazoline derivatives often involve metal-catalyzed reactions, microwave-assisted reactions, and phase-transfer catalysis. These methods are designed to optimize yield and purity while minimizing reaction time and energy consumption .
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-chlorophenyl)sulfanylbutyl]quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines.
Scientific Research Applications
3-[4-(4-chlorophenyl)sulfanylbutyl]quinazolin-4-one has been investigated for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[4-(4-chlorophenyl)sulfanylbutyl]quinazolin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit biofilm formation in Pseudomonas aeruginosa by interfering with the quorum sensing system, which regulates bacterial communication and virulence . Additionally, it may inhibit key enzymes or receptors involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-2-(2-(4-substituted)-2-oxoethylthio)quinazolin-4(3H)-one
- 6-(3-chlorophenyl)quinazolin-4-amine
- N-[3-(4-aminoquinazolin-6-yl)-5-fluorophenyl]-2-(pyrrolidin-1-yl)acetamide
Uniqueness
3-[4-(4-chlorophenyl)sulfanylbutyl]quinazolin-4-one is unique due to its specific structural features, such as the presence of a sulfanylbutyl group and a chlorophenyl moiety. These structural elements contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
3-[4-(4-chlorophenyl)sulfanylbutyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2OS/c19-14-7-9-15(10-8-14)23-12-4-3-11-21-13-20-17-6-2-1-5-16(17)18(21)22/h1-2,5-10,13H,3-4,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVMZQPQEVIZHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-methyl-1-[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]-N-[(3-methylthiophen-2-yl)methyl]methanamine](/img/structure/B5134234.png)
![N-(1,3-benzodioxol-5-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B5134242.png)
![3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde](/img/structure/B5134253.png)

![2-[4-(ethylsulfonyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5134265.png)
![2-(2,4-dimethylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B5134268.png)
![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5134271.png)
![METHYL 7-CYCLOPROPYL-3-{[(2-FLUOROPHENYL)CARBAMOYL]METHYL}-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5134279.png)
![N-[3-(1H-1,3-Benzodiazol-2-YL)-2-methylphenyl]-4-propoxybenzamide](/img/structure/B5134283.png)

![N-[3-(1H-imidazol-1-yl)propyl]cyclooctanamine](/img/structure/B5134306.png)
![(3,5-DIMETHYL-4-ISOXAZOLYL){4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHANONE](/img/structure/B5134309.png)


